Dysprosium(III)chloridehexahydrate

Beschreibung

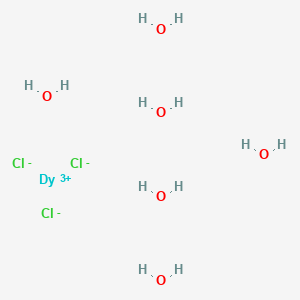

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is a hydrated rare earth compound with the molecular formula Cl₃DyH₁₂O₆ and a molar mass of 376.95 g/mol . It typically appears as a light yellow crystalline solid with a melting point of 718°C and is highly hygroscopic, requiring storage under inert gas . The compound is synthesized via low-temperature methods, such as the carbon tetrachloride chloride route, to minimize crucible material loss and energy consumption .

DyCl₃·6H₂O is commercially available in purities ranging from 97% to 99.99%, with applications spanning nanotechnology (e.g., DyF₃ nanoparticle synthesis), phosphors for temperature sensing, and dinuclear complexes exhibiting magnetic relaxation properties . Its reactivity with organic ligands, such as phenanthroline, enables the formation of structurally complex materials for advanced technologies .

Eigenschaften

IUPAC Name |

dysprosium(3+);trichloride;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOHRWLEGXZHW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Dy+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Stoichiometry and Mechanism

The stoichiometric equation for the reaction is:

Dysprosium oxide reacts exothermically with concentrated HCl (typically 6 M or higher), forming a clear solution that precipitates the hexahydrate upon slow evaporation. The reaction proceeds via protonation of oxide ions, followed by coordination of water molecules to the Dy³⁺ ions.

Procedural Details

-

Dissolution : Dy₂O₃ is gradually added to excess HCl under stirring at 60–80°C to accelerate dissolution.

-

Filtration : Undissolved impurities are removed via hot filtration.

-

Crystallization : The filtrate is concentrated by rotary evaporation and cooled to 4°C to promote crystallization.

-

Washing : Crystals are washed with cold ethanol to remove residual HCl and dried under vacuum.

Product Characteristics

The resulting DyCl₃·6H₂O forms light-yellow orthorhombic crystals with deliquescent properties, requiring storage in airtight containers. Purity levels exceed 99.9% when using high-grade Dy₂O₃ (Table 1).

Table 1: Typical Impurity Profile of DyCl₃·6H₂O Synthesized via HCl Route

| Impurity | Concentration (ppm) |

|---|---|

| Fe₂O₃ | ≤5 |

| SiO₂ | ≤2 |

| CaO | ≤1 |

| SO₄²⁻ | ≤1 |

Ammonium Chloride Route: Anhydrous Precursor Adaptation

While primarily used for anhydrous DyCl₃ synthesis, the ammonium chloride route provides insights into intermediate steps that influence hexahydrate formation during post-processing.

Reaction Sequence

-

Formation of Ammonium Pentachlorodysprosate :

-

Thermal Decomposition :

The anhydrous DyCl₃ produced is hygroscopic and rapidly absorbs water to form the hexahydrate upon exposure to ambient humidity. However, this method introduces ammonium salts as impurities, necessitating additional purification steps for high-purity applications.

Factors Influencing Product Quality

Acid Concentration and Temperature

Impurity Mitigation

-

Ion Exchange : Post-synthesis treatment with chelating resins reduces Fe³⁺ and Ca²⁺ contaminants.

-

Recrystallization : Dissolving crude product in ethanol/water (1:3) improves purity to 99.99%.

Challenges in Hexahydrate Stabilization

Hydrolysis and Oxychloride Formation

Heating DyCl₃·6H₂O above 100°C induces partial hydrolysis:

To prevent decomposition, drying must occur under vacuum (<40°C) or in a desiccator.

Deliquescence Management

The hexahydrate’s affinity for moisture necessitates storage in argon-filled containers with molecular sieves, maintaining water content below 0.1%.

Comparative Analysis of Synthesis Routes

Table 2: Key Metrics of DyCl₃·6H₂O Preparation Methods

| Parameter | HCl Route | Ammonium Chloride Route |

|---|---|---|

| Purity | 99.9–99.95% | 98–99% |

| Yield | 85–90% | 70–75% |

| Scalability | Industrial-scale | Lab-scale |

| Impurity Profile | Low NH₄⁺ | High NH₄⁺ |

The HCl route outperforms alternative methods in yield and purity, making it the preferred industrial synthesis pathway .

Analyse Chemischer Reaktionen

Dysprosium(III) chloride hexahydrate undergoes various chemical reactions:

-

Hydrolysis: : Rapid heating of the hexahydrate causes partial hydrolysis to form dysprosium oxychloride (DyOCl) .

- Reaction: DyCl₃·6H₂O → DyOCl + 2 HCl + 5 H₂O

-

Formation of Dysprosium Fluoride: : Aqueous solutions of dysprosium chloride can react with sodium fluoride (NaF) to form dysprosium fluoride (DyF₃) .

- Reaction: DyCl₃ + 3 NaF → DyF₃ + 3 NaCl

Wissenschaftliche Forschungsanwendungen

Magnetic Materials

High-Performance Magnets

Dysprosium(III) chloride hexahydrate is crucial in the production of high-performance magnets, particularly for electric motors and generators. Its incorporation in magnetic materials enhances their efficiency, making it vital for applications in the electronics and automotive industries .

Table 1: Properties of Dysprosium in Magnetic Applications

| Property | Value |

|---|---|

| Curie Temperature | High |

| Magnetic Moment | Strong |

| Application Areas | Motors, Generators |

Lasers and Optics

Dopant in Solid-State Lasers

This compound serves as an effective dopant in solid-state lasers. It improves the efficiency and output of lasers used in telecommunications and medical devices. The incorporation of dysprosium ions into laser matrices allows for enhanced performance characteristics .

Table 2: Laser Applications Using Dysprosium Compounds

| Laser Type | Application Area | Efficiency Improvement |

|---|---|---|

| Solid-State Lasers | Telecommunications | High |

| Medical Lasers | Surgical Procedures | Enhanced Precision |

Nuclear Reactors

Neutron Capture Applications

Dysprosium(III) chloride hexahydrate is utilized in neutron capture applications within nuclear reactors. Its ability to absorb neutrons contributes to controlling and regulating nuclear reactions, which is essential for safer energy production .

Material Science

Development of Advanced Materials

In material science research, dysprosium compounds are instrumental in developing new materials with unique properties. Researchers utilize these compounds to create innovative solutions that address various technological challenges, such as improving thermal stability and solubility .

Case Study: Synthesis of Dysprosium Complexes

Recent studies have focused on synthesizing dysprosium complexes for advanced material applications. For instance, a study reported the successful crystallization of a dysprosium complex that exhibited promising characteristics for further applications in catalysis and materials engineering .

Biomedical Applications

Targeted Drug Delivery Systems

The magnetic properties of dysprosium(III) chloride hexahydrate make it a candidate for targeted drug delivery systems. Research is ongoing into utilizing these properties to improve the precision of treatments, particularly in cancer therapy where localized drug delivery can enhance treatment efficacy while minimizing side effects .

Wirkmechanismus

The mechanism of action of dysprosium(III) chloride hexahydrate involves its role as a Lewis acid. It can coordinate with various ligands, forming complexes that can be used in catalysis and other chemical processes . The dysprosium ion (Dy³⁺) interacts with electron-rich species, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Recent Advances :

Separation Data (P507 Resin) :

| Lanthanide Chloride | Elution Order | Separation Efficiency |

|---|---|---|

| GdCl₃·6H₂O | First | Moderate |

| TbCl₃·6H₂O | Second | High |

| DyCl₃·6H₂O | Third | Very High |

Source: Adsorption studies using HCl eluent

Biologische Aktivität

Dysprosium(III) chloride hexahydrate, chemically represented as DyCl₃·6H₂O, is a rare earth compound that has garnered attention for its unique properties and potential applications in various fields, including biology. This article explores the biological activity of this compound, focusing on its interactions, toxicity, and potential therapeutic uses.

Dysprosium(III) chloride hexahydrate is a hygroscopic, light yellow crystalline solid that readily absorbs moisture from the air. It is soluble in water and exhibits Lewis acidity due to the presence of empty 4f orbitals in dysprosium ions. This property allows it to participate in various coordination reactions, forming complexes with different ligands .

Biocompatibility Studies

Recent research has indicated that dysprosium compounds can exhibit biocompatibility in certain contexts. For instance, studies involving the use of dysprosium nanoparticles have shown minimal cytotoxic effects on various cell lines, suggesting potential for biomedical applications .

Drug Delivery Systems

Dysprosium(III) chloride hexahydrate has been investigated as a potential component in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances its utility in targeted therapies. The coordination chemistry of dysprosium allows it to encapsulate drugs effectively, potentially improving bioavailability and therapeutic efficacy.

Imaging and Diagnostics

The luminescent properties of dysprosium make it an attractive candidate for bioimaging applications. Researchers are exploring its use in developing imaging agents that can provide enhanced contrast in medical imaging techniques such as MRI and fluorescence imaging. The incorporation of DyCl₃·6H₂O into various host materials has shown promise in creating luminescent probes for biological imaging.

Case Studies

- Dysprosium Nanoparticles in Cancer Therapy

- Complex Formation with Bioactive Ligands

Q & A

Basic Research Question

- Handling: Use nitrile gloves and fume hoods to avoid skin/eye irritation (GHS Category 2). Conduct pH monitoring during reactions to prevent HCl vapor release .

- Storage: Seal in airtight containers under dry argon to prevent hygroscopic degradation. Label containers with hazard warnings (H315, H319) .

How can DyCl₃·6Hydrate be utilized in designing single-ion magnets (SIMs)?

Advanced Research Question

DyCl₃·6H₂O serves as a precursor for high-anisotropy Dy³⁺ complexes. Methodological steps for SIM design:

- Ligand Selection: Use pentadentate Schiff bases to create a distorted square antiprismatic geometry, enhancing magnetic anisotropy .

- Synthesis: React DyCl₃·6H₂O with ligands in ethanol/water (1:1) at 60°C for 24 hours.

- Magnetic Characterization: Measure AC susceptibility to detect slow magnetization relaxation (e.g., τ₀ = 1.2 × 10⁻⁶ s at 2 K) .

- Challenge: Hydrate ligands may reduce magnetic coupling; anhydrous derivatives (e.g., DyCl₃) are preferred for high-performance SIMs .

How should researchers address contradictions in magnetic data for Dy³⁺ complexes?

Advanced Research Question

Contradictions often arise from:

- Sample Purity: Trace solvents (e.g., H₂O) alter crystal field splitting. Validate purity via TGA and elemental analysis .

- Measurement Conditions: Low-temperature (<5 K) SQUID magnetometry minimizes thermal noise. Cross-validate with EPR spectroscopy .

- Case Study: A Dy³⁺ complex reported conflicting anisotropy barriers (Δ/kB = 45 K vs. 72 K). Resolution involved re-measuring under zero DC field to suppress quantum tunneling .

What strategies optimize DyCl₃·6H₂O’s catalytic performance in organic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.